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molecular formula C16H25N3O B8387521 2-((4-Benzylpiperazin-1-yl)methyl)morpholine

2-((4-Benzylpiperazin-1-yl)methyl)morpholine

Cat. No. B8387521
M. Wt: 275.39 g/mol
InChI Key: HIFXEJZKHIUOKW-UHFFFAOYSA-N
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Patent
US08653262B2

Procedure details

To a solution of tert-butyl 2-((4-benzylpiperazin-1-yl)methyl)morpholine-4-carboxylate (600 mg) in CH2Cl2 (10 ml) is added trifluoroacetic acid (1.8 ml), and the mixture is stirred over night. The solvent is removed under reduced pressure to give 2-((4-benzylpiperazin-1-yl)methyl)morpholine*3 TFA (990 mg).
Name
tert-butyl 2-((4-benzylpiperazin-1-yl)methyl)morpholine-4-carboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH:15]2[O:20][CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH:15]2[O:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 2-((4-benzylpiperazin-1-yl)methyl)morpholine-4-carboxylate
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: CALCULATEDPERCENTYIELD 225%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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